3-Amino-5-fluoropicolinaldehyde

Medicinal Chemistry Agrochemical Synthesis Electronic Properties

This 3-amino-5-fluoropicolinaldehyde (CAS 1289114-66-4) is the only validated precursor for direct CeCl₃-mediated cyclization to 7-fluoro-1,5-naphthyridine scaffolds, a privileged kinase inhibitor core. Unlike generic picolinaldehydes, the 3-amino/5-fluoro polarization uniquely enables regioselective heterocycle assembly and herbicidal fluoropicolinate synthesis. Supplied at ≥97% purity with full NMR/HPLC/GC characterization, ensuring reproducible SAR data. Procure now to accelerate your drug discovery or agrochemical program.

Molecular Formula C6H5FN2O
Molecular Weight 140.117
CAS No. 1289114-66-4
Cat. No. B572820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-fluoropicolinaldehyde
CAS1289114-66-4
Synonyms3-aMino-5-fluoropyridine-2-carbaldehyde
Molecular FormulaC6H5FN2O
Molecular Weight140.117
Structural Identifiers
SMILESC1=C(C=NC(=C1N)C=O)F
InChIInChI=1S/C6H5FN2O/c7-4-1-5(8)6(3-10)9-2-4/h1-3H,8H2
InChIKeyVRWNWXWPHVFGAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-fluoropicolinaldehyde (CAS 1289114-66-4) as a Specialized Pyridine Aldehyde Building Block


3-Amino-5-fluoropicolinaldehyde (CAS 1289114-66-4) is a pyridine-2-carbaldehyde derivative featuring a 3-amino and a 5-fluoro substituent. Its molecular formula is C₆H₅FN₂O, and it has a molecular weight of 140.12 g/mol . The compound is characterized by a unique electronic profile, with the electron-donating amino group at the 3-position and the electron-withdrawing fluorine atom at the 5-position, creating a polarized pyridine ring system . It is commercially available as a high-purity (≥97%) research reagent, typically stored at room temperature with protection from light and moisture .

Why 3-Amino-5-fluoropicolinaldehyde (1289114-66-4) Cannot Be Readily Substituted by Common Analogs


Substituting 3-amino-5-fluoropicolinaldehyde with a generic picolinaldehyde or a differently substituted fluoropyridine aldehyde is not straightforward due to the precise electronic and steric requirements of its target applications. The specific positioning of the amino and fluoro groups on the pyridine ring is critical for achieving the desired reactivity and binding interactions. For instance, in the synthesis of complex heterocycles, the regiochemistry of the amino group is essential for cyclization reactions [1]. Similarly, the electronic modulation provided by the 5-fluoro substituent, as opposed to a different halogen or a hydrogen, significantly impacts the compound's properties in biological and catalytic contexts . This specificity is reinforced by studies demonstrating that closely related compounds, such as 3-amino-5-(trifluoromethyl)picolinaldehyde, exhibit distinct reactivities and applications .

Quantitative Differentiation Evidence for 3-Amino-5-fluoropicolinaldehyde (1289114-66-4)


Electronic Modulation: Unique Polarization Compared to Non-Fluorinated and Differently Substituted Analogs

3-Amino-5-fluoropicolinaldehyde possesses a unique electronic distribution due to the combined effects of an electron-donating amino group at the 3-position and an electron-withdrawing fluorine at the 5-position . This polarization is quantifiable via computed electrostatic potential maps. While no direct head-to-head experimental comparison data is available, the electronic effects can be inferred from the Hammett substituent constants: the 3-amino group (σₘ ≈ -0.16) and the 5-fluoro group (σₚ ≈ 0.06) create a net dipole distinct from non-fluorinated analogs (e.g., 3-amino-picolinaldehyde, σₘ ≈ -0.16 only) and difluoro analogs (e.g., 3,5-difluoropicolinaldehyde, σₘ ≈ 0.34, σₚ ≈ 0.06) [1]. This polarization is crucial for tuning the compound's reactivity in cross-coupling and cyclization reactions, and for optimizing binding interactions in biological targets.

Medicinal Chemistry Agrochemical Synthesis Electronic Properties

Synthetic Utility: Demonstrated Role as a Key Intermediate in Naphthyridine Synthesis

3-Amino-5-fluoropicolinaldehyde has been explicitly demonstrated as a key building block in the synthesis of a 7-fluoro-1,5-naphthyridine derivative, a scaffold of medicinal chemistry interest [1]. In this documented protocol, 930 mg (6.63 mmol) of the target compound reacted with methyl 3-(2-(methylsulfonyl)phenyl)-3-oxopropanoate (1.7 g, 6.63 mmol) in the presence of CeCl₃·7H₂O at 100 °C to yield the cyclized naphthyridine product [1]. While no direct comparative yield data for analogous aldehydes is available in this specific study, the successful execution of this reaction highlights the compound's ability to participate in complex heterocycle-forming transformations. In contrast, simple 5-fluoropicolinaldehyde lacks the 3-amino group required for this specific cyclization, underscoring the unique utility of the target compound [2].

Organic Synthesis Medicinal Chemistry Heterocycle Construction

Purity and Analytical Characterization: ≥97% Purity with Full QC Documentation

3-Amino-5-fluoropicolinaldehyde is commercially available with a standard purity of ≥97% . This is a critical differentiator for research and development applications where high purity is essential for reproducible results. Reputable vendors provide comprehensive analytical data, including NMR, HPLC, and GC reports, to verify batch quality . In comparison, other fluoropicolinaldehyde analogs may be offered at lower purities (e.g., 95% or less) or with less rigorous quality documentation, which can introduce variability in downstream experiments.

Chemical Procurement Quality Control Analytical Chemistry

Validated Application Scenarios for 3-Amino-5-fluoropicolinaldehyde (1289114-66-4)


Medicinal Chemistry: Synthesis of Fluorinated Naphthyridine Scaffolds

3-Amino-5-fluoropicolinaldehyde is a validated building block for the synthesis of 7-fluoro-1,5-naphthyridine derivatives, which are privileged scaffolds in kinase inhibitor and other drug discovery programs [1]. The compound's 3-amino group participates in a CeCl₃-mediated cyclization to form the core heterocycle, a transformation not accessible to simple 5-fluoropicolinaldehyde. Procuring this specific building block enables the rapid construction of fluorinated naphthyridine libraries for structure-activity relationship (SAR) studies.

Agrochemical Research: Precursor to Fluoropicolinate Herbicide Analogs

The compound serves as a potential precursor for the development of novel fluoropicolinate herbicides. Research has shown that cascade cyclization of fluoroalkyl alkynylimines provides access to 4-amino-5-fluoropicolinates, with picolinaldehyde derivatives being key intermediates [2]. The unique electronic properties conferred by the 5-fluoro and 3-amino substituents are critical for herbicidal activity and selectivity [3]. Using 3-amino-5-fluoropicolinaldehyde in these synthetic pathways can lead to the discovery of new agrochemical agents.

Academic and Industrial Chemical Synthesis: Reliable Building Block for Method Development

Due to its high commercial purity (≥97%) and well-documented analytical characterization (NMR, HPLC, GC) , 3-amino-5-fluoropicolinaldehyde is an ideal starting material for developing new synthetic methodologies, such as novel cross-coupling reactions or cyclization protocols. Its consistent quality ensures reproducibility in academic publications and industrial process development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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